molecular formula C19H16 B14663463 1,2,3-Trimethylpyrene CAS No. 134145-12-3

1,2,3-Trimethylpyrene

Cat. No.: B14663463
CAS No.: 134145-12-3
M. Wt: 244.3 g/mol
InChI Key: BYYRPCUKZCBJLB-UHFFFAOYSA-N
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Description

1,2,3-Trimethylpyrene is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C19H16 It is a derivative of pyrene, where three methyl groups are substituted at the 1, 2, and 3 positions of the pyrene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Trimethylpyrene can be synthesized starting from 1H-phenalene. The process involves introducing methyl groups into the A-ring of pyrene through a series of chemical reactions. One efficient method described involves the use of methylating agents under specific conditions to achieve the desired substitution .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Trimethylpyrene undergoes various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, often using reducing agents such as lithium aluminum hydride.

    Substitution: This includes electrophilic and nucleophilic substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrenequinones, while substitution reactions can introduce various functional groups into the pyrene ring.

Scientific Research Applications

1,2,3-Trimethylpyrene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2,3-trimethylpyrene exerts its effects is primarily through its interactions with molecular targets via non-covalent interactions. These include hydrogen bonding, van der Waals forces, and π-π stacking interactions. These interactions can influence the behavior of biological systems and materials, making it a valuable compound in various applications .

Comparison with Similar Compounds

  • 1,2-Dimethylpyrene
  • 1,3-Dimethylpyrene
  • Pyrene

Comparison: 1,2,3-Trimethylpyrene is unique due to the specific positioning of its methyl groups, which can significantly alter its photophysical properties compared to its dimethyl counterparts. This makes it particularly useful in applications requiring specific fluorescence characteristics .

Properties

CAS No.

134145-12-3

Molecular Formula

C19H16

Molecular Weight

244.3 g/mol

IUPAC Name

1,2,3-trimethylpyrene

InChI

InChI=1S/C19H16/c1-11-12(2)16-9-7-14-5-4-6-15-8-10-17(13(11)3)19(16)18(14)15/h4-10H,1-3H3

InChI Key

BYYRPCUKZCBJLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C3C(=C1C)C=CC4=CC=CC(=C43)C=C2)C

Origin of Product

United States

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